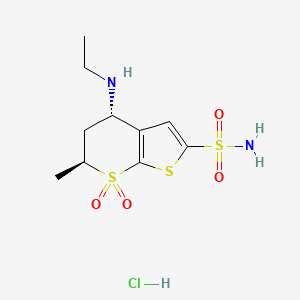

Dorzolamide Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 approved indications.

See also: Dorzolamide (has active moiety); this compound; Timolol Maleate (component of).

Properties

IUPAC Name |

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-QMGYSKNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045530 | |

| Record name | Dorzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130693-82-2 | |

| Record name | Dorzolamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORZOLAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride, a potent carbonic anhydrase II inhibitor, is a cornerstone in the management of glaucoma, effectively reducing intraocular pressure. This technical guide provides a comprehensive exploration of a prominent synthesis pathway for this compound, designed for an audience of researchers, scientists, and drug development professionals. This document details the chemical transformations, key intermediates, and reaction conditions that underpin its synthesis. Quantitative data from various sources have been aggregated and are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for pivotal steps are provided, alongside a visual representation of the synthesis pathway to facilitate a deeper understanding of the molecular journey from precursor to the final active pharmaceutical ingredient.

Introduction

This compound, with the chemical name (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a topically administered medication used to treat glaucoma and ocular hypertension.[1][2] Its therapeutic action is derived from the inhibition of carbonic anhydrase in the ciliary processes of the eye, which leads to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][4] The synthesis of this stereochemically complex molecule is a multi-step process that requires careful control of reaction conditions to ensure the desired stereoisomer is obtained with high purity and yield. This guide will focus on a widely recognized synthetic approach, elucidating the critical steps and intermediates.

Overview of the Synthesis Pathway

The synthesis of this compound typically commences from a chiral precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, which serves as a crucial building block for establishing the required stereochemistry of the final molecule.[5] The pathway involves a series of key transformations including reduction, activation of a hydroxyl group, nucleophilic substitution, and finally, conversion to the hydrochloride salt.

Below is a DOT language script that generates a diagram of the core synthesis pathway.

Key Synthesis Steps and Experimental Protocols

This section provides a detailed examination of the pivotal steps in the synthesis of this compound, including summaries of quantitative data and experimental methodologies.

Synthesis of Intermediate (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

The synthesis often initiates with the stereoselective reduction of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one to yield the corresponding alcohol. This step is critical for setting the stereochemistry at the C4 position. Subsequent oxidation of the sulfide to a sulfone is also a key transformation in this stage.

Table 1: Quantitative Data for the Synthesis of the Hydroxy Intermediate

| Parameter | Value | Reference |

| Starting Material | (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | [5] |

| Key Transformation | Reduction and Oxidation | [6] |

| Reported Overall Yield | 40% to 60% (optimized) | [5] |

Experimental Protocol: Synthesis of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

This protocol is a synthesized representation based on typical organic chemistry procedures and information inferred from the search results. Specific details may vary based on patented or proprietary processes.

-

To a solution of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in a suitable solvent (e.g., methanol), a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-5 °C).

-

The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol intermediate.

-

The crude alcohol is then subjected to an oxidation reaction, for instance using hydrogen peroxide, to form the sulfone.[6]

-

The final product is purified by recrystallization or column chromatography.

Mesylation of the Hydroxyl Group

The hydroxyl group of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a poor leaving group. Therefore, it is activated by converting it into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Table 2: Quantitative Data for the Mesylation Step

| Parameter | Value | Reference |

| Starting Material | (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | [1] |

| Reagents | Methanesulfonyl chloride, Triethylamine | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | -10°C to 0°C | [1] |

| Yield | 96% | [1] |

Experimental Protocol: Synthesis of Compound II (Mesylate Intermediate) [1]

-

50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is added to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.

-

The mixture is cooled to -10°C using an ice-salt bath.

-

37g of methanesulfonyl chloride is added to the cooled mixture.

-

35g of triethylamine is then added dropwise, ensuring the temperature is maintained below 0°C.

-

After the reaction is complete, 250 mL of water is added to quench the reaction.

-

The mixture is stirred, and the resulting solid is filtered and dried to obtain 65g of the mesylated intermediate (Compound II), corresponding to a 96% yield.

Amination and Subsequent Transformations

The mesylated intermediate undergoes a nucleophilic substitution reaction (SN2) with an amine to introduce the ethylamino group. This step is crucial and often requires careful control to achieve the desired stereochemistry and avoid side reactions. Subsequent steps involve the introduction of the sulfonamide group.

Table 3: Quantitative Data for the Amination and Final Steps

| Parameter | Value | Reference |

| Key Transformation | SN2 Nucleophilic Substitution | [1] |

| Reported Yield | >80% | [1] |

| Chiral Purity | >95% | [1] |

Formation of this compound

The final step in the synthesis is the conversion of the free base of dorzolamide to its hydrochloride salt. This is typically achieved by treating a solution of the dorzolamide base with hydrochloric acid.

Table 4: Quantitative Data for Hydrochloride Salt Formation

| Parameter | Value | Reference |

| Starting Material | (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide | [7] |

| Reagent | Hydrochloric acid | [7] |

| Solvent | Ethyl acetate | [7] |

| pH | 1 | [7] |

| Yield | 95% | [7] |

Experimental Protocol: Synthesis of this compound [7]

-

0.55 g (0.0017 mol) of (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide is dissolved in 25 ml of ethyl acetate.

-

The pH of the solution is adjusted to 1 with hydrochloric acid.

-

The resulting crude product is concentrated to dryness to obtain 0.62 g (95% yield) of this compound.

Conclusion

The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The pathway described in this guide highlights the critical transformations and the importance of stereochemical control throughout the synthesis. The provided quantitative data and experimental protocols offer valuable insights for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative synthetic routes continue to be areas of active research, aiming to improve efficiency, reduce costs, and enhance the sustainability of this compound production.

References

- 1. Key intermediate of this compound and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 3. drugs.com [drugs.com]

- 4. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]

- 5. jopcr.com [jopcr.com]

- 6. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Early In Vitro Studies of Dorzolamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorzolamide Hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension since its introduction.[1][2] Its development marked a significant advancement, offering a targeted enzymatic inhibition within the eye to reduce aqueous humor secretion, thereby lowering IOP.[2][3] This technical guide provides an in-depth exploration of the foundational in vitro studies that elucidated the core mechanism of action, pharmacodynamics, and key cellular effects of dorzolamide, offering valuable insights for ongoing research and drug development in ophthalmology.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of dorzolamide is the potent inhibition of carbonic anhydrase (CA), particularly isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[3][4] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO3-) and protons.[3][4] In the ciliary epithelium, the production of bicarbonate is a crucial step in the secretion of aqueous humor. By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure.[3][4]

Signaling Pathway: Carbonic Anhydrase Inhibition in the Ciliary Epithelium

Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.

Quantitative Data: In Vitro Inhibition Profile

Early in vitro studies meticulously quantified the inhibitory potency of dorzolamide against various carbonic anhydrase isoenzymes. This selective inhibition is a key feature of its pharmacological profile.

| Parameter | Isoenzyme | Value | Species | Reference |

| Ki | Carbonic Anhydrase II (CA-II) | 1.9 nM | Human | [5] |

| Ki | Carbonic Anhydrase IV (CA-IV) | 31 nM | Human | [5] |

| IC50 | Carbonic Anhydrase I (CA-I) | 600 nM | Human | [6] |

| IC50 | Carbonic Anhydrase II (CA-II) | 0.18 nM | Human | [6] |

| IC50 | Carbonic Anhydrase Activity | 2.4 µM | Bovine (Corneal Endothelial Cells) | [3][7] |

Secondary Mechanism: Vasodilation of Ocular Arteries

Beyond its primary effect on aqueous humor dynamics, in vitro studies have revealed a secondary mechanism of action for dorzolamide: the vasodilation of ocular arteries. This effect is independent of carbonic anhydrase inhibition and is mediated by the nitric oxide (NO) signaling pathway.

Signaling Pathway: Nitric Oxide-Dependent Vasorelaxation

Caption: Dorzolamide induces vasorelaxation via NO signaling and Ca2+ channel inhibition.

Studies on isolated porcine and rabbit ciliary arteries demonstrated that dorzolamide induces a concentration-dependent relaxation.[8][9][10] This vasorelaxation was abolished by the removal of the vascular endothelium and by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, indicating a dependency on the NO-cGMP pathway.[8] Furthermore, some evidence suggests that dorzolamide's vasodilatory action is also mediated by the inhibition of Ca2+ entry through voltage-dependent Ca2+ channels in vascular smooth muscle cells.[10]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Based on Intracellular pH Measurement)

This protocol is a representative method for assessing carbonic anhydrase activity and its inhibition by compounds like dorzolamide in vitro, based on the principles described in early studies.[3][7]

Objective: To determine the inhibitory effect of dorzolamide on carbonic anhydrase activity by measuring changes in intracellular pH (pHi) in cultured cells (e.g., bovine corneal endothelial cells or ciliary epithelial cells).

Materials:

-

Cultured cells grown on glass coverslips

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

HCO3--free Ringer's solution

-

CO2/HCO3--containing Ringer's solution

-

This compound solutions of varying concentrations

-

Fluorescence microscopy setup with a perfusion system

Procedure:

-

Cell Loading: Incubate the cultured cells with the pH-sensitive fluorescent dye (e.g., 2 µM BCECF-AM) for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, fluorescent form.

-

Baseline Measurement: Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage. Perfuse the cells with HCO3--free Ringer's solution to establish a baseline intracellular pH.

-

Induction of pHi Change: Rapidly switch the perfusate to CO2/HCO3--containing Ringer's solution. This will cause an influx of CO2, which is hydrated by intracellular carbonic anhydrase to form carbonic acid, leading to a rapid decrease in pHi.

-

Measurement of Inhibition: Repeat the perfusion switch in the presence of varying concentrations of dorzolamide. The rate of pHi decrease is proportional to the carbonic anhydrase activity. Inhibition of the enzyme by dorzolamide will result in a slower rate of pHi change.

-

Data Analysis: Measure the fluorescence ratio at two excitation wavelengths and calibrate it to pHi values. Calculate the rate of pHi change in the absence and presence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the dorzolamide concentration.

Experimental Workflow: In Vitro CA Inhibition Assay

Caption: Workflow for determining carbonic anhydrase inhibition using pHi measurements.

In Vitro Measurement of Aqueous Humor Formation

While direct in vitro measurement of aqueous humor formation is complex, early research often utilized isolated ciliary body preparations or perfusion models to study the effects of inhibitors.

Objective: To assess the effect of dorzolamide on the rate of fluid and ion transport across the ciliary epithelium, as a surrogate for aqueous humor formation.

Methodology (Conceptual):

-

Tissue Preparation: Isolate the iris-ciliary body from an animal eye (e.g., rabbit or bovine).

-

Ussing Chamber Setup: Mount the ciliary epithelium in an Ussing chamber, which separates the tissue into two compartments, allowing for the measurement of ion transport across the epithelial layer.

-

Measurement of Short-Circuit Current: Measure the short-circuit current (Isc), which is an indicator of net ion transport across the epithelium.

-

Application of Dorzolamide: Add dorzolamide to the bathing solution on the "blood" side of the tissue.

-

Data Analysis: A decrease in the short-circuit current upon the addition of dorzolamide would indicate an inhibition of ion transport, which is a key driver of aqueous humor secretion.

Conclusion

The early in vitro studies of this compound were instrumental in establishing its fundamental pharmacological properties. They not only confirmed its potent and selective inhibition of carbonic anhydrase II as its primary mechanism for lowering intraocular pressure but also uncovered a secondary vasodilatory effect mediated by the nitric oxide pathway. The quantitative data on its inhibitory constants and the detailed understanding of its cellular mechanisms of action continue to be of great relevance to researchers and clinicians in the field of ophthalmology. This foundational knowledge serves as a basis for the development of new therapeutic strategies for glaucoma and other ocular diseases.

References

- 1. nichigan.or.jp [nichigan.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The preclinical pharmacology of this compound, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Dorzolamide-induced relaxation of intraocular porcine ciliary arteries in vitro depends on nitric oxide and the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Dorzolamide-induced relaxation of isolated rabbit ciliary arteries mediated by inhibition of extracellular calcium influx [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of Dorzolamide Hydrochloride

Abstract: Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used topically to manage elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Its therapeutic efficacy is intrinsically linked to its unique thieno[2,3-b]thiopyran scaffold and specific stereochemistry. This technical guide provides a comprehensive investigation into the chemical structure of this compound, detailing its chemical identifiers, physicochemical properties, and the experimental data that elucidates its three-dimensional architecture. It includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of its structure, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of Dorzolamide, a sulfonamide derivative. The key identifiers and physicochemical characteristics are summarized below, providing a foundational understanding of the molecule.[1][2]

| Identifier | Value | Reference |

| IUPAC Name | (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | --INVALID-LINK--[1] |

| CAS Number | 130693-82-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ | --INVALID-LINK--[1] |

| Molecular Weight | 360.9 g/mol | --INVALID-LINK--[1] |

| SMILES String | CCN[C@H]1C--INVALID-LINK--C.Cl | --INVALID-LINK-- |

| InChI Key | OSRUSFPMRGDLAG-QMGYSKNISA-N | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water; slightly soluble in methanol and ethanol | --INVALID-LINK-- |

| Melting Point | Approximately 281 °C (decomposition) | --INVALID-LINK--[3] |

Chemical Structure Visualization

The chemical structure of this compound features a bicyclic sulfonamide core with two chiral centers at the C4 and C6 positions, which are critical for its biological activity.

Caption: 2D Chemical Structure of this compound.

Experimental Structural Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined through various experimental techniques, primarily X-ray crystallography and spectroscopic methods.

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive proof of the molecular conformation and stereochemistry of this compound.[4] The analysis confirms the (4S, 6S)-trans configuration, where the ethylamino group at C4 and the methyl group at C6 are on opposite sides of the thiopyran ring. The ethylammonio side chain is in an extended conformation and is protonated at the nitrogen atom, which forms a hydrogen bond with the chloride anion.[4]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

A generalized protocol for analyzing crystalline forms of a pharmaceutical compound like Dorzolamide HCl is as follows:

-

Sample Preparation: A small amount (typically 10-50 mg) of the crystalline powder is gently packed into a sample holder. The surface is flattened to ensure a uniform plane for X-ray exposure.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. Typical instrument settings include:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Scan Speed: 1-2° per minute.

-

-

Data Collection: The instrument measures the intensity of diffracted X-rays as a function of the angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline form (polymorph).

Spectroscopic Data

Spectroscopic methods provide complementary information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of Dorzolamide HCl in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 or 600 MHz). The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum. This requires a longer acquisition time than ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional experiments can be performed to establish connectivity between protons (COSY) or between protons and carbons (HSQC, HMBC).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[5][6]

FTIR and DSC Data

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups, while Differential Scanning Calorimetry (DSC) characterizes the thermal properties, such as the melting point.

| Technique | Observed Data | Interpretation |

| FTIR | Peaks at ~3275, 1620, 1305, 1144 cm⁻¹ | Corresponds to N-H, C=C, and S=O (sulfone/sulfonamide) stretching vibrations. |

| DSC | Endothermic peak at ~281 °C | Indicates the melting point with decomposition. |

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise stereochemical control to obtain the desired (4S, 6S) enantiomer. While several routes exist, a common approach involves the synthesis of a racemic mixture followed by chiral resolution.[7][8]

Caption: Generalized Synthetic Workflow for this compound.

Mechanism of Action

Dorzolamide functions by inhibiting the enzyme carbonic anhydrase II (CA-II), which is abundant in the ciliary processes of the eye.[9][10] This enzyme plays a crucial role in the production of aqueous humor, the fluid that maintains pressure within the eye.

The inhibition of CA-II slows the formation of bicarbonate ions (HCO₃⁻) from carbon dioxide and water.[11] This reduction in bicarbonate subsequently decreases the transport of sodium and fluid into the eye, leading to a significant reduction in aqueous humor secretion and, consequently, a lowering of intraocular pressure.[10][12]

Caption: Signaling Pathway for Dorzolamide's Mechanism of Action.

References

- 1. This compound | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 130693-82-2 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 9. droracle.ai [droracle.ai]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Dorzolamide - Wikipedia [en.wikipedia.org]

Dorzolamide Hydrochloride: A Technical Guide to Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide hydrochloride is a potent, second-generation sulfonamide-based carbonic anhydrase inhibitor. It is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth analysis of dorzolamide's mechanism of action, focusing on its role as a highly specific inhibitor of carbonic anhydrase isozymes. This document will detail the quantitative aspects of its inhibitory activity, outline key experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible blindness. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). The aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye, is responsible for maintaining IOP. This fluid is continuously produced by the ciliary body and drained through the trabecular meshwork and uveoscleral outflow pathways.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a crucial role in the secretion of aqueous humor. By catalyzing the formation of bicarbonate ions, CA-II facilitates the subsequent transport of ions and water, thereby contributing to aqueous humor production.[2]

This compound was the first topically active carbonic anhydrase inhibitor to be approved for clinical use.[3] Its development marked a significant advancement in glaucoma therapy, offering a targeted approach to reducing IOP with a more favorable systemic side-effect profile compared to orally administered CA inhibitors.[4] This guide will explore the technical details of dorzolamide's interaction with carbonic anhydrase and its physiological consequences.

Mechanism of Action: Carbonic Anhydrase Inhibition

Dorzolamide exerts its therapeutic effect by specifically inhibiting carbonic anhydrase, primarily the isozyme CA-II, which is abundant in the ciliary processes.[5] The inhibition of CA-II in the ciliary epithelium reduces the formation of bicarbonate ions.[2] This, in turn, is thought to slow the transport of sodium and fluid, leading to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][5]

The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[6] X-ray crystallography studies have provided detailed insights into the binding interactions between dorzolamide and human carbonic anhydrase II, confirming the coordination of the sulfonamide group to the active site zinc ion.[6][7][8]

Signaling Pathway of Aqueous Humor Production and the Role of Carbonic Anhydrase Inhibition

The production of aqueous humor is a complex process involving the transport of ions and water across the bilayered ciliary epithelium, which consists of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE). Carbonic anhydrase plays a vital role in providing bicarbonate for these transport processes. Dorzolamide's inhibition of this enzyme disrupts this pathway, leading to reduced aqueous humor secretion.

References

- 1. Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Method of measuring aqueous humor flow and corneal endothelial permeability using a fluorophotometry nomogram. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]

An In-depth Technical Guide on the Initial Safety and Toxicity of Dorzolamide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Dorzolamide Hydrochloride, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information is compiled from preclinical and early-stage clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound reduces intraocular pressure (IOP) by inhibiting carbonic anhydrase isoenzyme II (CA-II).[1][2][3][4] In the ciliary processes of the eye, CA-II catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions.[1][2][3] The formation of these ions is a critical step in the production of aqueous humor. By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport.[2][3] This leads to a decrease in aqueous humor secretion and, consequently, a reduction in IOP.[1][2][3] Dorzolamide is highly specific for CA-II, an isoenzyme found in high concentrations in red blood cells and the ciliary processes.[2][4]

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Preclinical Safety and Toxicity

A series of preclinical studies were conducted in various animal models to establish the safety and toxicity profile of dorzolamide prior to human trials. These included acute, subchronic, and chronic toxicity studies, as well as evaluations of ocular irritation, carcinogenicity, mutagenicity, and reproductive effects.[5]

Acute toxicity studies are designed to determine the potential toxic effects of a substance after a single dose or multiple doses given within 24 hours.[6] The primary endpoint is often the median lethal dose (LD50).

Data Presentation: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1,927 mg/kg | [7][8] |

| Mouse | Oral | 1,320 mg/kg | [8][9] |

| Rat | Subcutaneous | >2 g/kg | [7] |

Experimental Protocols: Acute Oral Toxicity (Rodent Model)

This protocol is based on standard guidelines for acute oral toxicity testing.

-

Animal Model: Healthy, young adult Sprague-Dawley rats or CD-1 mice are used.[7][8] Animals are acclimatized to laboratory conditions before the study.

-

Dosage and Administration: this compound is administered orally via gavage. A range of doses is used to determine the dose at which mortality occurs.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[6][10]

-

Endpoint: The LD50 is calculated based on the number of mortalities observed at each dose level. Gross necropsy is performed on all animals at the end of the study.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. merck.com [merck.com]

- 9. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]

- 10. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of Dorzolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action is the highly specific inhibition of carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure (IOP).[2][3] While renowned for its target specificity, a comprehensive understanding of any potential off-target effects is critical for a complete pharmacological profile. This guide provides a detailed examination of the known off-target interactions of dorzolamide, focusing on quantitative binding data, the experimental methodologies used for their determination, and the physiological implications of these interactions.

Primary Pharmacodynamics and Target Profile

Dorzolamide is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase (CA).[4][5] The catalytic function of CA-II in the ciliary body is to hydrate carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons. This process facilitates the transport of sodium and fluid, forming the aqueous humor.[6] By inhibiting CA-II, dorzolamide effectively suppresses this metabolic pathway, reducing aqueous humor production by approximately 20% and lowering IOP.[6]

The key to dorzolamide's clinical success and favorable systemic side-effect profile, compared to first-generation oral CA inhibitors like acetazolamide, is its high affinity and specificity for the target isoenzyme, CA-II.[7]

Off-Target Profile of Dorzolamide

The principal and most well-characterized off-target interaction of dorzolamide is with another major isoenzyme of carbonic anhydrase, CA-I.

Quantitative Data: Selectivity Profile

Dorzolamide exhibits a significantly lower affinity for CA-I compared to its primary target, CA-II. This selectivity is the cornerstone of its safety profile, minimizing systemic effects. The inhibitory activity is summarized in the table below.

| Target Isoenzyme | Ligand | Parameter | Value | Fold Selectivity (CA-I / CA-II) | Reference |

| Carbonic Anhydrase II (CA-II) | Dorzolamide | IC50 | 0.18 nM | ~3333x | [7] |

| Carbonic Anhydrase II (CA-II) | Dorzolamide | Kd | 1.1 nM | - | [8] |

| Carbonic Anhydrase I (CA-I) | Dorzolamide | IC50 | 600 nM | - | [7] |

| Carbonic Anhydrase I (CA-I) | Dorzolamide | Kd | 2,800 nM | - | [8] |

| Carbonic Anhydrase I (CA-I) | N-desethyldorzolamide | Binding | Binds primarily to CA-I | - | [5][8] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

The data clearly indicates that dorzolamide is over 3000-fold more selective for its target enzyme, CA-II, than for the off-target CA-I isoenzyme.[7] The primary metabolite of dorzolamide, N-desethyldorzolamide, also demonstrates off-target binding, preferentially interacting with CA-I.[5][8]

Experimental Protocols

The quantitative data presented above are typically derived from a combination of enzyme inhibition assays and binding studies. Below are detailed, representative methodologies for these key experiments.

Carbonic Anhydrase Inhibition Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase. A common method is the esterase activity assay, which uses a substrate that releases a chromophore upon cleavage by CA.

-

Objective: To determine the concentration of dorzolamide required to inhibit 50% of CA-I and CA-II enzymatic activity.

-

Materials:

-

Purified human carbonic anhydrase isoenzymes (CA-I and CA-II).

-

This compound stock solution (in DMSO or aqueous buffer).

-

p-Nitrophenyl acetate (NPA) as substrate.

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

96-well microplate reader capable of reading absorbance at 405 nm.

-

-

Methodology:

-

Enzyme Preparation: A working solution of purified CA-I or CA-II is prepared in the assay buffer to a final concentration yielding a linear reaction rate.

-

Inhibitor Dilution: A serial dilution of dorzolamide is prepared in the assay buffer across a wide concentration range (e.g., from 1 pM to 1 µM).

-

Incubation: In a 96-well plate, the enzyme solution is pre-incubated with the various concentrations of dorzolamide (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the NPA substrate to each well.

-

Data Acquisition: The plate is immediately placed in the microplate reader, and the rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 405 nm over time.

-

Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Erythrocyte Binding Assay (Kd Determination)

This assay quantifies the binding affinity and capacity of dorzolamide to carbonic anhydrases within their native cellular environment (human red blood cells), which are rich in both CA-I and CA-II.

-

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of dorzolamide for its binding sites in human erythrocytes.

-

Materials:

-

Freshly collected human whole blood with anticoagulant (e.g., heparin).

-

Radiolabeled ([³H] or [¹⁴C]) dorzolamide.

-

Unlabeled dorzolamide for competition studies.

-

Phosphate-buffered saline (PBS).

-

Scintillation counter and fluid.

-

-

Methodology:

-

Erythrocyte Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation and washed multiple times with PBS to remove plasma and other blood components. A final suspension of a known cell density is prepared.

-

Binding Reaction: A fixed concentration of radiolabeled dorzolamide is incubated with the RBC suspension in the presence of increasing concentrations of unlabeled dorzolamide (to determine non-specific binding).

-

Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C).

-

Separation: Bound and free radioligand are separated by rapid centrifugation through a layer of silicone oil, pelleting the RBCs while leaving the unbound ligand in the supernatant.

-

Quantification: The radioactivity in the RBC pellet (representing total and non-specific binding) is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by analyzing the saturation or competition binding data using Scatchard or non-linear regression analysis.[8]

-

Visualizations: Workflows and Pathways

General Workflow for Off-Target Screening

The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a drug candidate like dorzolamide.

References

- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dorzolamide - Wikipedia [en.wikipedia.org]

- 7. [Pharmacological profiles of the potent carbonic anhydrase inhibitor this compound, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dorzolamide Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in the management of glaucoma and ocular hypertension.[1][2][3] Its efficacy stems from the specific inhibition of carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye.[1][4][5] This targeted action decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3][6] This in-depth technical guide provides a comprehensive overview of the target identification and validation of dorzolamide, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Target Identification: Carbonic Anhydrase

The primary molecular target of dorzolamide has been unequivocally identified as carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][7] Of the various CA isoenzymes, dorzolamide exhibits a high degree of selectivity for carbonic anhydrase II (CA-II), which is abundantly expressed in the ciliary processes of the eye and plays a crucial role in the production of aqueous humor.[1][5][8]

Dorzolamide's affinity for CA-II is significantly higher than for other isoforms, such as CA-I, contributing to its localized therapeutic effect and minimizing systemic side effects.[1][5][9] The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction and effectively blocking its catalytic activity.[10]

Signaling Pathway and Mechanism of Action

Dorzolamide's therapeutic effect is a direct consequence of its inhibition of carbonic anhydrase II in the ciliary epithelium. The following diagram illustrates the signaling pathway and the drug's mechanism of action.

Inhibition of CA-II by dorzolamide disrupts the formation of bicarbonate ions.[1][2] This reduction in bicarbonate availability slows down the subsequent transport of sodium ions and fluid into the posterior chamber of the eye, leading to a decrease in the rate of aqueous humor secretion.[3][4] The ultimate physiological effect is a reduction in intraocular pressure, a key therapeutic goal in the management of glaucoma.[11]

Quantitative Data for Target Validation

The interaction of dorzolamide with its carbonic anhydrase targets has been extensively quantified through various biochemical and biophysical assays. The following tables summarize key binding affinity and inhibitory activity data.

Table 1: Inhibitory Potency of Dorzolamide against Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) | IC50 (nM) | Reference(s) |

| Human CA-I | - | 600 | [1][12] |

| Human CA-II | 1.9 | 0.18 | [9][12] |

| Human CA-IV | 31 | 6.9 | [9][12] |

| Bovine CA-II | 2.5 ± 0.5 | - |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of the potency of an inhibitor.

Table 2: Binding Affinity of Dorzolamide for Carbonic Anhydrase Isoforms

| Isoform | Kd (µM) | Assay Method | Reference(s) |

| Human CA-I | 2.8 | In vitro Erythrocyte Binding | [13] |

| Human CA-II | 0.0011 | In vitro Erythrocyte Binding | [13] |

| Bovine CA-II | 2.08 ± 0.63 | Thermofluor Assay |

Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein.

Experimental Protocols for Target Validation

A variety of experimental techniques have been employed to validate carbonic anhydrase as the target of dorzolamide and to characterize the drug-target interaction. Detailed methodologies for key experiments are provided below.

Biochemical Assays: Enzyme Inhibition

4.1.1. Stopped-Flow Spectrophotometry for Carbonic Anhydrase Activity

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

-

Principle: The assay follows the change in absorbance of a pH indicator (e.g., phenol red) as the pH of a solution changes due to the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into a bicarbonate ion and a proton.[2]

-

Instrumentation: A stopped-flow spectrophotometer is required to measure the rapid kinetics of the reaction.[2]

-

Reagents:

-

Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) phenol red, pH adjusted to 8.0.[2]

-

Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for 30 minutes).[2]

-

Enzyme: Purified carbonic anhydrase II.

-

Inhibitor: this compound solutions of varying concentrations.

-

-

Procedure:

-

Equilibrate the stopped-flow apparatus and all solutions to a constant temperature (e.g., 25°C).

-

In one syringe of the stopped-flow instrument, load the assay buffer containing the enzyme and the inhibitor (or vehicle control).

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes and monitor the change in absorbance at 557 nm over time.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Repeat the experiment with different concentrations of dorzolamide to determine the IC₅₀ and Kᵢ values.

-

Biophysical Assays: Binding Affinity

4.2.1. Thermofluor (Differential Scanning Fluorimetry) Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand to determine binding affinity.

-

Principle: The binding of a ligand, such as dorzolamide, to its target protein, carbonic anhydrase, often increases the protein's thermal stability.[3][4][11] This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[3][11]

-

Instrumentation: A real-time PCR machine capable of monitoring fluorescence over a temperature gradient.[3][11]

-

Reagents:

-

Purified carbonic anhydrase II.

-

This compound solutions of varying concentrations.

-

SYPRO Orange dye.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Prepare a master mix containing the purified CA-II and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of dorzolamide (or vehicle control) to the wells.

-

Seal the plate and place it in the real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.

-

The Tₘ is determined as the midpoint of the unfolding transition.

-

The shift in Tₘ (ΔTₘ) at different dorzolamide concentrations can be used to calculate the dissociation constant (Kd).

-

Structural Biology: X-ray Crystallography

Determining the three-dimensional structure of the dorzolamide-CA-II complex provides definitive evidence of direct binding and reveals the molecular interactions at the atomic level.

-

Principle: X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[5][14][15]

-

General Procedure:

-

Protein Expression and Purification: Recombinant human carbonic anhydrase II is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[6][16][17]

-

Crystallization: The purified CA-II is mixed with dorzolamide and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[9][18][19]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction data are collected.[5][14]

-

Structure Determination and Refinement: The diffraction data are processed to determine the crystal structure of the CA-II-dorzolamide complex. The structure is then refined to obtain a final, high-resolution model.[20]

-

Cell-Based Assays: Target Engagement

4.4.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its intended target within the complex environment of a living cell.

-

Principle: Ligand binding stabilizes the target protein against thermal denaturation. In CETSA, cells are treated with the drug, heated to denature proteins, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or other immunoassays.[21][22][23]

-

Procedure:

-

Culture appropriate cells that endogenously express carbonic anhydrase II.

-

Treat the cells with varying concentrations of dorzolamide or a vehicle control for a defined period.

-

Heat the cell suspensions to a range of temperatures to induce protein denaturation.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble CA-II in the supernatant using an antibody-based method like Western blotting.

-

An increase in the amount of soluble CA-II at higher temperatures in the presence of dorzolamide indicates target engagement.

-

Conclusion

The identification and validation of carbonic anhydrase II as the primary target of this compound are supported by a robust body of evidence from biochemical, biophysical, structural, and cell-based studies. The high affinity and specificity of dorzolamide for CA-II in the ciliary processes of the eye provide a clear mechanism for its therapeutic efficacy in lowering intraocular pressure. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further investigate the interactions of dorzolamide and other carbonic anhydrase inhibitors, facilitating the development of next-generation therapies for glaucoma and related ocular diseases.

References

- 1. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 10. zaguan.unizar.es [zaguan.unizar.es]

- 11. its.caltech.edu [its.caltech.edu]

- 12. The preclinical pharmacology of this compound, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. rcsb.org [rcsb.org]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive exploration of the stereochemical aspects of this compound, detailing its synthesis, chiral separation, and the profound impact of its stereoisomers on pharmacological activity. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to the Stereochemistry of Dorzolamide

This compound is a sulfonamide derivative with two chiral centers, giving rise to four possible stereoisomers. The therapeutically active compound is the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, and the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and are significantly less active or inactive. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is critical for its potent inhibitory activity against carbonic anhydrase II (CA-II).

Pharmacological Significance of Stereoisomers

The pharmacological activity of Dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary body of the eye. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.

Comparative Inhibitory Activity

| Carbonic Anhydrase Isoenzyme | (4S,6S)-Dorzolamide IC50 (nM) | (4R,6R)-Dorzolamide IC50 |

| hCA-I | 600[1] | Not Reported |

| hCA-II | 0.18[1] | Not Reported |

| hCA-IV | 6.9[1] | Not Reported |

Stereoselective Synthesis of (4S,6S)-Dorzolamide Hydrochloride

The synthesis of enantiomerically pure (4S,6S)-Dorzolamide Hydrochloride is a key challenge. Several strategies have been developed to achieve high stereoselectivity, primarily focusing on the asymmetric reduction of a ketone intermediate or the use of chiral starting materials.

Representative Stereoselective Synthesis Protocol

The following protocol is a synthesized representation of methods described in the patent literature.

Step 1: Preparation of the Aminated Intermediate

-

To a solution of the protected hydroxy derivative of 5,6-dihydro-4-(R)-hydroxy-6-(S)-methyl-4H-thieno-[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in a suitable solvent (e.g., tetrahydrofuran), add a protecting group for the sulfonamide moiety.

-

Activate the hydroxy group, for example, by converting it to a mesylate or tosylate.

-

Displace the leaving group with ethylamine to introduce the (S)-configured ethylamino group at the 4-position.

-

Deprotect the sulfonamide group to yield the aminated intermediate.

Step 2: Sulfonylation and Chlorination

-

Cool fuming sulfuric acid (20%) to -7°C ± 2°C.

-

Add the aminated intermediate in portions while maintaining the low temperature.

-

Allow the reaction mixture to warm to 20°C ± 5°C and stir for approximately 22 hours.

-

Add thionyl chloride to the reaction mixture at 20°C ± 5°C.

-

Heat the mixture to 60°-65°C and stir for 24 hours to yield the corresponding sulfonyl chloride.

Step 3: Ammonolysis

-

Cool the sulfonyl chloride intermediate in a suitable solvent.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent to form the sulfonamide.

Step 4: Formation of this compound

-

Dissolve the crude (4S,6S)-Dorzolamide base in ethyl acetate.

-

Adjust the pH to approximately 1 with a solution of hydrogen chloride in ethanol (e.g., 5%).

-

Stir the resulting slurry at room temperature, then cool to 0°-4°C and continue stirring for several hours to promote crystallization.

-

Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to obtain (4S,6S)-Dorzolamide Hydrochloride.[2]

Step 5: Purification

-

Dissolve the crude this compound in water at an elevated temperature (95°-105°C).

-

Treat with activated carbon to remove colored impurities.

-

Filter the hot solution and gradually cool to 0°-4°C to induce crystallization.

-

Filter the purified crystals, wash with cold water, and dry under vacuum.[2]

References

The Advent of Topical Carbonic Anhydrase Inhibitors: A Technical Guide to their Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of glaucoma, a progressive optic neuropathy characterized by elevated intraocular pressure (IOP), has been significantly advanced by the development of topical carbonic anhydrase inhibitors (CAIs). These agents represent a pivotal shift from systemically administered drugs, offering a more targeted therapeutic approach with a markedly improved side-effect profile. This technical guide provides an in-depth exploration of the historical development of topical CAIs, detailing the key scientific milestones, experimental methodologies, and quantitative data that have defined this important class of ophthalmic drugs.

From Systemic to Topical: A Paradigm Shift in Glaucoma Therapy

The therapeutic utility of carbonic anhydrase inhibition in lowering IOP was first realized with the advent of systemic CAIs, such as acetazolamide, in the 1950s.[1] These drugs effectively reduce aqueous humor production by inhibiting the carbonic anhydrase enzyme in the ciliary body.[2][3][4] However, their use is often limited by a range of systemic side effects, including paresthesia, fatigue, and metabolic acidosis, due to the widespread distribution of carbonic anhydrase throughout the body.[5] This clinical challenge spurred decades of research aimed at developing a topically active CAI that could deliver therapeutic concentrations to the eye while minimizing systemic exposure.

The culmination of these efforts arrived in the mid-1990s with the introduction of dorzolamide, the first commercially successful topical CAI, followed by brinzolamide.[1][6] These second-generation CAIs were specifically designed to possess the physicochemical properties necessary for corneal penetration and potent inhibition of the relevant carbonic anhydrase isozymes within the ciliary processes, primarily CA-II and CA-IV.[5][6]

Mechanism of Action: Inhibition of Aqueous Humor Formation

Topical CAIs lower intraocular pressure by reducing the production of aqueous humor.[7][8] This is achieved through the inhibition of carbonic anhydrase in the ciliary epithelium. The enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[9] The subsequent movement of bicarbonate ions into the posterior chamber is a key step in aqueous humor secretion, creating an osmotic gradient that drives the flow of water. By blocking this initial step, CAIs effectively reduce the rate of aqueous humor formation.[10]

References

- 1. fda.gov [fda.gov]

- 2. An improved model of experimentally induced ocular hypertension in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitor: Significance and symbolism [wisdomlib.org]

- 4. Opthalmic Carbonic Anhydrase Inhibitors | Pharmacology Education Project [pharmacologyeducation.org]

- 5. Intensity of side effects of topical glaucoma medication and its influence on adherence behavior in patients with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinConnect | Effect of Topical Glaucoma Therapy on Tear Film [clinconnect.io]

- 8. content.abcam.com [content.abcam.com]

- 9. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Activity Assay [protocols.io]

Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor utilized in ophthalmic preparations for the management of glaucoma and ocular hypertension. A comprehensive understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring optimal therapeutic outcomes. This technical guide provides a detailed examination of the core physicochemical characteristics of this compound powder, including its chemical structure, melting point, solubility, pKa, and polymorphism. Detailed methodologies for key analytical experiments are presented, and quantitative data are summarized for ease of reference.

Chemical and Physical Identification

This compound is a white to off-white crystalline powder.[1][2][3] Its chemical name is (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride.[1]

| Identifier | Value |

| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃[4] |

| Molecular Weight | 360.9 g/mol [1][3][4] |

| CAS Number | 130693-82-2[4] |

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound powder.

| Property | Value(s) | Method(s) of Determination |

| Melting Point | ~264°C[1][2][3], 281°C (decomposes)[5], 283-285°C[6] | Differential Scanning Calorimetry (DSC), Capillary Method[7][8][9][10] |

| Solubility | Soluble in water; slightly soluble in methanol and ethanol.[1][2][11] | Equilibrium Solubility Measurement |

| pKa | Strongest Acidic: 8.16, Strongest Basic: 6.88[4][12] | Potentiometric Titration, Liquid Chromatography[13][14][15][16] |

| Polymorphism | Exhibits polymorphism; at least two crystalline forms (Form I and Form II/Form A and Form B) and an amorphous state have been identified.[17][18][19][20][21] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7][22][23][24][25][26][27][28] |

In-depth Analysis of Physicochemical Characteristics

Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. Various sources report a melting point in the range of approximately 264°C to 285°C, with decomposition often occurring at this temperature.[1][2][3][5][6] This variation may be attributable to the presence of different polymorphic forms or variations in experimental conditions.

Solubility

This compound's solubility in water is a key factor in its formulation as an aqueous ophthalmic solution.[1][2][3][11] Its slight solubility in alcohols like methanol and ethanol is also a relevant characteristic for certain processing and analytical methods.

pKa

The acid dissociation constants (pKa) of this compound are crucial for predicting its ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with its biological target, carbonic anhydrase. With both acidic and basic functional groups, its behavior in different pH environments is complex.[4][12]

Polymorphism

This compound is known to exist in multiple solid-state forms, a phenomenon known as polymorphism.[17][21] At least two crystalline forms, often designated as Form I and Form II (or Form A and Form B), as well as an amorphous form, have been reported.[18][19][20] Different polymorphs can have distinct physical properties, including solubility and stability, which can impact the drug's bioavailability and shelf-life. Therefore, controlling the polymorphic form is critical during drug manufacturing and formulation.

Stability

The chemical stability of this compound is essential for maintaining its therapeutic efficacy and safety. Stability-indicating methods, such as UPLC, have been developed to detect and quantify degradation products under various stress conditions, including oxidative, acid, base, photolytic, and thermal degradation.[29]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound powder.

Methodology: A precisely weighed sample of the powder (typically 1-5 mg) is encapsulated in an aluminum pan. The pan is then placed in the DSC instrument, and the temperature is increased at a constant rate (e.g., 10°C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is identified as the peak of the endothermic event on the resulting thermogram.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. pi.bausch.com [pi.bausch.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound 130693-82-2 | TCI AMERICA [tcichemicals.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. westlab.com [westlab.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. scribd.com [scribd.com]

- 11. This compound | 130693-82-2 [chemicalbook.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound BP Ph Eur USP EP Grade Manufacturers [anmol.org]

- 18. ES2204306B1 - POLYMORPHIC FORMS OF DORZOLAMIDE CHLORHYDRATE, ITS OBTAINING AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]

- 19. WO2004016620A1 - Polymorphic forms of dorzolamide chlorhydrate, production method thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 20. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 21. nhathuocngocanh.com [nhathuocngocanh.com]

- 22. mdpi.com [mdpi.com]

- 23. perkinelmer.com.ar [perkinelmer.com.ar]

- 24. particle.dk [particle.dk]

- 25. rigaku.com [rigaku.com]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 27. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]

- 28. h-and-m-analytical.com [h-and-m-analytical.com]

- 29. A novel and rapid validated stability-indicating UPLC method of related substances for this compound and timolol maleate in ophthalmic dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of dorzolamide hydrochloride in various solvents. The information is compiled from publicly available scientific literature and product documentation, offering a valuable resource for formulation development, analytical method development, and research applications.

Core Data Presentation

The solubility of this compound is a critical parameter for its formulation as an ophthalmic solution and for the development of analytical methods. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data for this compound

| Solvent | Solubility | Temperature | Method | Citation |

| Water | 12.5 mg/mL | Not Specified | Ultrasonic | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic | [1][2] |

| Phosphate Buffered Saline (PBS) | 11 mg/mL | Not Specified | Ultrasonic | [1] |

Note: The use of sonication suggests that these values may represent kinetic solubility or that the dissolution process is slow and requires energy input to reach equilibrium.

Qualitative Solubility Profile of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble | [3][4][5][6][7][8][9][10] |

| Methanol | Slightly Soluble | [3][4][5][6][7][8][9][10] |

| Ethanol | Slightly Soluble | [3][4][5][6][7][8][9][10] |

| Anhydrous Ethanol | Very Slightly Soluble | [8][9] |

| DMSO | Insoluble (without sonication) | [11] |